molecular formula C10H17ClN4O B13491072 4-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide

4-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide

Cat. No.: B13491072
M. Wt: 244.72 g/mol
InChI Key: OSUZIZCYBVGTBJ-UHFFFAOYSA-N
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Description

4-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 4-position.

    Amidation: The chlorinated pyrazole is then reacted with 2-methyl-2-(methylamino)pentanoic acid or its derivatives to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of pyrazole derivatives with reduced functional groups.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-pyrazole: A simpler pyrazole derivative with similar chemical properties.

    4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine: Another pyrazole derivative with additional functional groups.

    1-(4-Chloro-1H-pyrazol-1-yl)cyclopropylmethanol: A structurally related compound with a cyclopropyl group.

Uniqueness

4-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Biological Activity

4-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C8H10ClN5O
  • Molecular Weight : 227.65 g/mol
  • CAS Number : [insert CAS number if available]

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it has been shown to inhibit CYP3A4, an important enzyme in drug metabolism, which can lead to significant drug-drug interactions .

Biological Activity Overview

The compound exhibits a range of biological activities, as summarized in the following table:

Activity Description
CYP3A4 Inhibition Potent inhibition can affect drug metabolism and efficacy.
Antitumor Activity Demonstrated efficacy in xenograft models, indicating potential as an anticancer agent.
Poor Solubility Limited aqueous solubility may affect bioavailability and therapeutic use.
High Plasma Protein Binding Impacts distribution and duration of action in the body.

Case Study 1: Antitumor Efficacy

In a study evaluating the compound's antitumor properties, it was administered to mice with xenografted tumors. The results indicated a significant reduction in tumor volume compared to control groups, suggesting that the compound may act as a viable candidate for cancer therapy .

Case Study 2: Pharmacokinetic Profile

Research focusing on the pharmacokinetics of this compound revealed that despite its high plasma protein binding, the compound exhibited a favorable half-life, allowing for sustained therapeutic effects over time .

Case Study 3: Drug Interaction Potential

Due to its CYP3A4 inhibition properties, there is a concern regarding potential interactions with other medications metabolized by this enzyme. A comprehensive analysis highlighted that co-administration with certain drugs could lead to increased plasma concentrations of those drugs, necessitating careful monitoring .

Properties

Molecular Formula

C10H17ClN4O

Molecular Weight

244.72 g/mol

IUPAC Name

4-(4-chloropyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide

InChI

InChI=1S/C10H17ClN4O/c1-7(15-6-8(11)5-14-15)4-10(2,13-3)9(12)16/h5-7,13H,4H2,1-3H3,(H2,12,16)

InChI Key

OSUZIZCYBVGTBJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C(=O)N)NC)N1C=C(C=N1)Cl

Origin of Product

United States

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